molecular formula C26H23N3O B2717635 (Z)-N-benzyl-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide CAS No. 1321730-81-7

(Z)-N-benzyl-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide

Cat. No.: B2717635
CAS No.: 1321730-81-7
M. Wt: 393.49
InChI Key: HPMGVEDQQWSWOC-MSUUIHNZSA-N
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Description

(Z)-N-benzyl-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide is a complex organic compound that features a pyrazole ring, a benzyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-benzyl-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through a [3+2] cycloaddition reaction involving an alkyne and a hydrazine derivative.

    Acrylamide Formation: The acrylamide moiety can be introduced via a condensation reaction between an appropriate acrylamide precursor and the pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the benzyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the acrylamide moiety, converting it to an amine. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions. Reagents such as bromine or nitric acid can introduce halogen or nitro groups, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(Z)-N-benzyl-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-N-benzyl-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-benzyl-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide is unique due to the presence of both the pyrazole ring and the acrylamide moiety, which confer distinct chemical and biological properties

Biological Activity

(Z)-N-benzyl-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews available literature on its biological activity, focusing on its mechanisms, effects on cellular pathways, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

 Z N benzyl 3 1 phenyl 3 p tolyl 1H pyrazol 4 yl acrylamide\text{ Z N benzyl 3 1 phenyl 3 p tolyl 1H pyrazol 4 yl acrylamide}

This structure features a pyrazole ring, which is known for its diverse biological properties.

Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:

  • Antiproliferative Activity : Compounds in the pyrazole class have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies on related compounds demonstrated their ability to reduce mTORC1 activity, leading to increased autophagy and decreased tumor cell viability .
  • Autophagy Modulation : The modulation of autophagic processes is a critical mechanism through which these compounds exert their effects. In particular, the interference with mTORC1 signaling pathways can disrupt autophagic flux, enhancing the accumulation of autophagic markers such as LC3-II .
  • Reactive Oxygen Species (ROS) Generation : Similar pyrazole derivatives have been reported to induce oxidative stress in cancer cells, contributing to their cytotoxic effects. This ROS generation can lead to apoptosis in tumor cells .

Biological Activity Data

Activity TypeEffectReference
AntiproliferativeReduced cell viability
Autophagy InductionIncreased LC3-II accumulation
ROS GenerationInduced oxidative stress

Case Study 1: Anticancer Activity

In a study examining the antiproliferative effects of related pyrazole derivatives, compounds were tested against MIA PaCa-2 pancreatic cancer cells. The results showed that specific derivatives reduced cell viability significantly at submicromolar concentrations while also enhancing autophagic activity .

Case Study 2: Autophagy and mTORC1 Interaction

Another investigation focused on the interaction between these compounds and the mTORC1 pathway. It was found that treatment with certain pyrazole derivatives led to a marked decrease in phosphorylated P70S6K, a downstream target of mTORC1, indicating effective pathway inhibition . This suggests a potential therapeutic application in targeting metabolic pathways in cancer.

Properties

IUPAC Name

(Z)-N-benzyl-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-20-12-14-22(15-13-20)26-23(19-29(28-26)24-10-6-3-7-11-24)16-17-25(30)27-18-21-8-4-2-5-9-21/h2-17,19H,18H2,1H3,(H,27,30)/b17-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMGVEDQQWSWOC-MSUUIHNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)NCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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